

# Solid-Phase Extraction Protocol for Atazanavir using Atazanavir-d9 Internal Standard

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## Compound of Interest

Compound Name: Atazanavir-d9

Cat. No.: B032600

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Application Note and Protocol

## Introduction

Atazanavir (ATV) is an essential protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thereby preventing the formation of mature, infectious virions.[2][3] Accurate quantification of atazanavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[4][5]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of atazanavir from human plasma using **atazanavir-d9** as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is critical for correcting for matrix effects and variabilities in extraction efficiency, ensuring high accuracy and precision.[6] The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][4] This protocol is intended for researchers, scientists, and drug development professionals working on the bioanalysis of atazanavir.

## Experimental Protocol

This protocol outlines a robust method for the solid-phase extraction of atazanavir from human plasma samples.

**Materials and Reagents:**

- Atazanavir reference standard
- **Atazanavir-d9** internal standard (IS)[[7](#)]
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Deionized water
- Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange)[[5](#)]
- Phosphate buffer (pH 7)[[8](#)]

**Equipment:**

- Analytical balance
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator
- LC-MS/MS system

**Procedure:**

- Preparation of Stock and Working Solutions:

- Prepare a stock solution of atazanavir (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of **atazanavir-d9** (e.g., 1 mg/mL) in methanol.
- From the stock solutions, prepare working solutions of atazanavir for calibration standards and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50% methanol).
- Prepare a working solution of **atazanavir-d9** internal standard.
- Sample Preparation:
  - Thaw frozen plasma samples at room temperature.
  - Spike a known volume of plasma (e.g., 200  $\mu$ L) with the **atazanavir-d9** internal standard working solution. For calibration standards and QC samples, spike with the appropriate atazanavir working solutions.
  - Vortex the samples for 30 seconds.
  - Dilute the plasma samples 1:1 with phosphate buffer (pH 7).[8]
- Solid-Phase Extraction (SPE):
  - Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
  - Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
  - Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water) to remove interfering substances. Follow with a wash using a stronger organic solvent like methanol to remove lipids.
  - Elution: Elute atazanavir and the internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Dry-down and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
- Vortex the reconstituted sample to ensure complete dissolution.
- LC-MS/MS Analysis:
  - Transfer the reconstituted sample to an autosampler vial.
  - Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
  - The chromatographic separation is typically achieved on a C18 analytical column.[4][5]

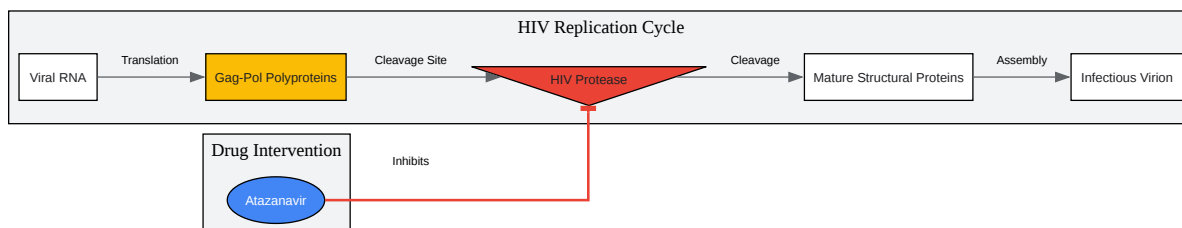
## Quantitative Data Summary

The following table summarizes typical performance characteristics of a solid-phase extraction method for atazanavir coupled with LC-MS/MS analysis.

Parameter	Typical Value	Reference
Linearity Range	10 - 6000 ng/mL	[4]
Lower Limit of Quantification (LLOQ)	10 ng/mL	[4]
Mean Relative Recovery	84.9%	[4]
Absolute Matrix Effect	93.2%	[4]
Inter-day Precision (%CV)	1.1 - 6.1%	[8]
Inter-day Accuracy	+0.3 to +2.3%	[8]

## Visualizations

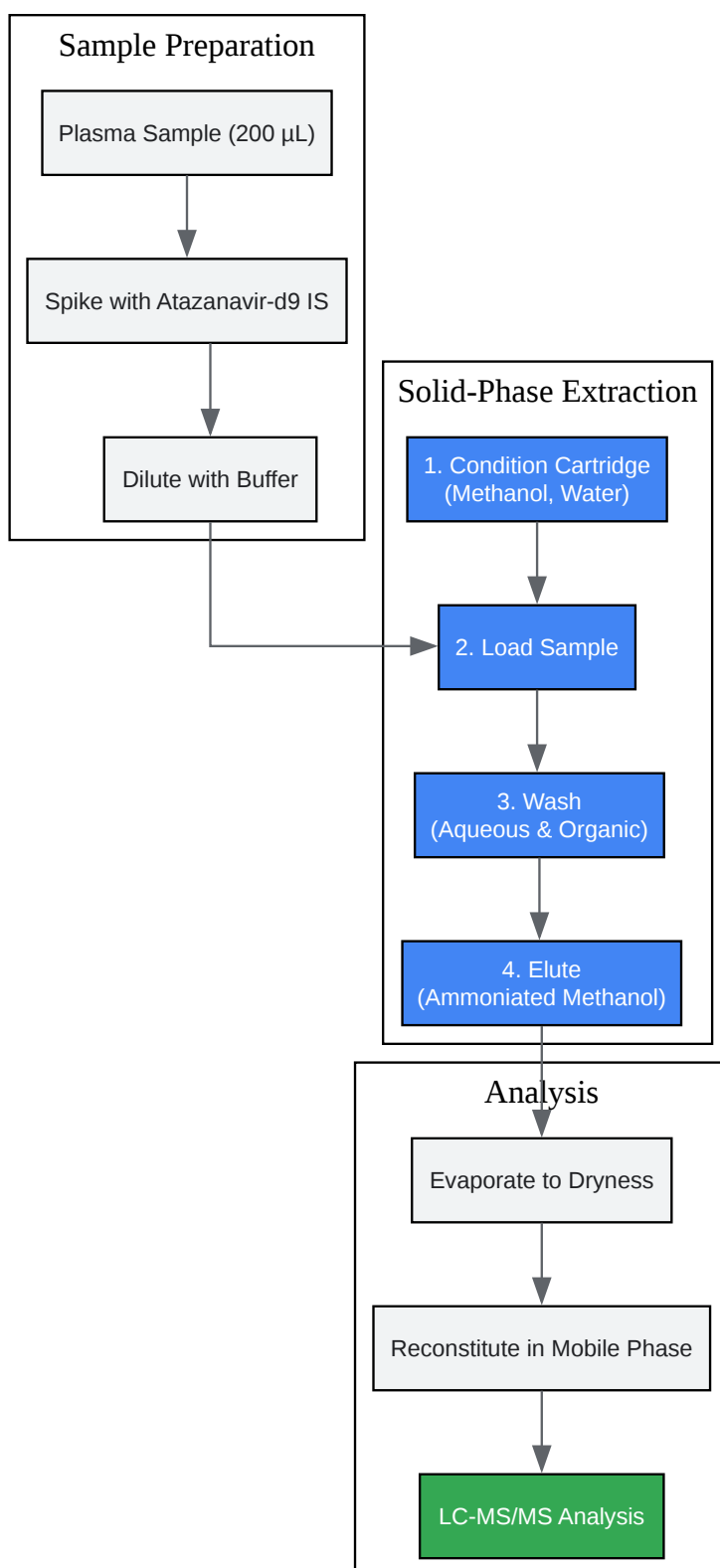
Atazanavir Mechanism of Action



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Caption: Mechanism of action of Atazanavir in inhibiting HIV replication.

Solid-Phase Extraction Workflow



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## References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaScholars.com [pharmascholars.com]
- 3. ijrpb.com [ijrpb.com]
- 4. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human peripheral blood mononuclear cells (PBMC): practical approaches to PBMC preparation and PBMC assay design for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Determination of the new HIV-protease inhibitor atazanavir by liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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